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Compound of Interest

Compound Name:
5-Methoxy-1-methylindoline-2,3-

dione

CAS No.: 16077-09-1

Cat. No.: B101212

Get Quote

For Immediate Release

A Comprehensive Spectroscopic Examination of a Key Synthetic Intermediate

This technical guide provides a detailed analysis of the spectroscopic data for 5-Methoxy-1-
methylindoline-2,3-dione, a compound of significant interest in synthetic and medicinal

chemistry. This document is intended for researchers, scientists, and drug development

professionals, offering in-depth insights into the structural characterization of this molecule

through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and

infrared (IR) spectroscopy.

Introduction
5-Methoxy-1-methylindoline-2,3-dione, an N-methylated derivative of 5-methoxyisatin,

serves as a versatile building block in the synthesis of various heterocyclic compounds. Its rigid

bicyclic core, adorned with a methoxy group and two carbonyl functionalities, presents a unique

electronic and steric environment, making a thorough spectroscopic characterization essential
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for its unambiguous identification and for understanding its reactivity. This guide will delve into

the theoretical underpinnings and practical interpretation of the key spectroscopic data for this

compound.

Molecular Structure and Key Features
The structural framework of 5-Methoxy-1-methylindoline-2,3-dione is foundational to

interpreting its spectroscopic signatures. The molecule consists of an indoline-2,3-dione core,

featuring a five-membered pyrrolidinone ring fused to a benzene ring. A methoxy group is

substituted at the 5-position of the aromatic ring, and a methyl group is attached to the nitrogen

atom at the 1-position.

Caption: Molecular structure of 5-Methoxy-1-methylindoline-2,3-dione.

Synthesis and Spectroscopic Data Acquisition
The synthesis of 5-Methoxy-1-methylindoline-2,3-dione is typically achieved through the N-

methylation of its precursor, 5-methoxyisatin. Various methylating agents and reaction

conditions can be employed, and a general protocol is outlined below.

General Synthetic Protocol: N-methylation of 5-
Methoxyisatin
Materials:

5-Methoxyisatin

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

Base (e.g., potassium carbonate, sodium hydride)

Anhydrous solvent (e.g., dimethylformamide, acetone)

Procedure:

To a solution of 5-methoxyisatin in the chosen anhydrous solvent, add the base and stir at

room temperature.
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Add the methylating agent dropwise to the suspension.

The reaction mixture is stirred at room temperature or gentle heat until completion,

monitored by thin-layer chromatography.

Upon completion, the reaction is quenched, and the product is extracted, dried, and purified,

typically by recrystallization or column chromatography.

Following synthesis, the compound's identity and purity are confirmed using a suite of

spectroscopic techniques.

Spectroscopic Data and Interpretation
A comprehensive search of available scientific literature and spectral databases did not yield

experimentally-derived spectroscopic data for 5-Methoxy-1-methylindoline-2,3-dione. While

data for structurally similar compounds are available, the specific spectra for the title compound

could not be located for inclusion in this guide.

The following sections outline the expected spectroscopic characteristics based on the known

chemical shifts and fragmentation patterns of related indole derivatives and functional groups.

This predictive analysis serves as a guide for researchers who synthesize this compound and

require a reference for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in

the molecule.

Expected ¹H NMR Data (Predicted)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.2-7.4 d 1H H-7

Aromatic proton

ortho to the

electron-

withdrawing

carbonyl group,

expected to be

deshielded.

~7.0-7.2 dd 1H H-6

Aromatic proton

coupled to both

H-7 and H-4.

~6.8-7.0 d 1H H-4

Aromatic proton

ortho to the

electron-donating

methoxy group,

expected to be

shielded relative

to other aromatic

protons.

~3.8 s 3H -OCH₃

Singlet for the

methoxy group

protons.

~3.2 s 3H -NCH₃

Singlet for the N-

methyl group

protons,

deshielded by

the adjacent

carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number and electronic environment of the carbon atoms.
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Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment Rationale

~183 C=O (C-3)
Ketone carbonyl carbon,

typically found in this region.

~158 C=O (C-2)

Amide carbonyl carbon, slightly

upfield from the ketone

carbonyl.

~156 C-5

Aromatic carbon attached to

the electron-donating methoxy

group.

~145 C-7a

Quaternary aromatic carbon at

the ring junction, adjacent to

the nitrogen and a carbonyl

group.

~135 C-3a
Quaternary aromatic carbon at

the other ring junction.

~120 C-6 Aromatic methine carbon.

~115 C-7 Aromatic methine carbon.

~110 C-4
Aromatic methine carbon ortho

to the methoxy group.

~56 -OCH₃ Carbon of the methoxy group.

~26 -NCH₃ Carbon of the N-methyl group.

Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data

Molecular Ion (M⁺): The exact mass of 5-Methoxy-1-methylindoline-2,3-dione (C₁₀H₉NO₃)

is 191.0582 g/mol . A high-resolution mass spectrum should show a molecular ion peak at or
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very near this value.

Key Fragmentation Patterns: The molecule is expected to undergo characteristic

fragmentations, including the loss of CO, CH₃, and OCH₃ radicals.

[M]⁺˙
m/z = 191

[M-CO]⁺˙
m/z = 163- CO

[M-CH3]⁺
m/z = 176

- •CH₃

C₈H₆NO₂⁺

m/z = 148
- •CH₃

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 5-Methoxy-1-methylindoline-2,3-dione.

Infrared (IR) Spectroscopy
The IR spectrum will highlight the presence of key functional groups.

Expected Infrared (IR) Data
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Wavenumber (cm⁻¹) Functional Group Rationale

~1760-1780 C=O (Amide)

Stretching vibration of the five-

membered ring amide carbonyl

(C-2).

~1720-1740 C=O (Ketone)
Stretching vibration of the α-

keto carbonyl group (C-3).

~1600-1620 C=C (Aromatic)
Aromatic ring stretching

vibrations.

~1250-1300 C-O (Aryl ether)
Asymmetric C-O-C stretching

of the methoxy group.

~1020-1075 C-O (Aryl ether)
Symmetric C-O-C stretching of

the methoxy group.

~2850-3000 C-H (Alkyl/Aryl)

Stretching vibrations of the

methyl and aromatic C-H

bonds.

Conclusion
The structural elucidation of 5-Methoxy-1-methylindoline-2,3-dione relies on a combined

interpretation of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Although

experimental data is not readily available in the public domain, the predicted spectroscopic

characteristics outlined in this guide provide a robust framework for the identification and

characterization of this important synthetic intermediate. Researchers synthesizing this

compound are encouraged to acquire and report this data to contribute to the collective body of

scientific knowledge.

References
While no direct references for the complete spectroscopic data of 5-Methoxy-1-
methylindoline-2,3-dione were found, the principles of spectroscopic interpretation are well-

established in the following authoritative sources:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b101212/docs?utm_src=pdf-body#spectroscopic-analysis-of-5-methoxy-1-methylindoline-2-3-dione-a-technical-guide
https://www.benchchem.com/product/b101212/docs?utm_src=pdf-body#spectroscopic-analysis-of-5-methoxy-1-methylindoline-2-3-dione-a-technical-guide
https://www.benchchem.com/product/b101212/docs?utm_src=pdf-body#spectroscopic-analysis-of-5-methoxy-1-methylindoline-2-3-dione-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101212?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds. John Wiley & Sons.

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methoxy-1-methylindoline-
2,3-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101212/docs#spectroscopic-analysis-of-5-methoxy-
1-methylindoline-2-3-dione-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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